Di(octan-2-yl)diselane

Description

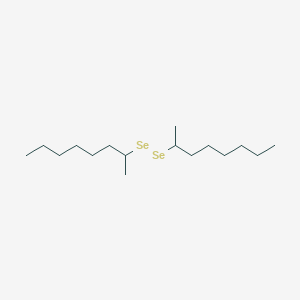

Structure

2D Structure

Properties

CAS No. |

113925-07-8 |

|---|---|

Molecular Formula |

C16H34Se2 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

2-(octan-2-yldiselanyl)octane |

InChI |

InChI=1S/C16H34Se2/c1-5-7-9-11-13-15(3)17-18-16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |

InChI Key |

CZLVOXWBOYHEQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)[Se][Se]C(C)CCCCCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Dialkyl Diselenanes

The Selenium-Selenium Bond: Energetics and Cleavage Modalities

The selenium-selenium bond is a defining feature of diselenanes, and its relatively low bond energy is central to their chemical behavior. The Se-Se bond is significantly weaker than a sulfur-sulfur (S-S) bond, with a typical bond dissociation energy of around 172 kJ/mol, compared to 268 kJ/mol for the S-S bond. nih.gov This lower bond energy makes the Se-Se bond more susceptible to cleavage under various conditions, including exposure to heat, light, or chemical reagents. nih.govmdpi.com This cleavage can occur in two primary ways: homolytically or heterolytically.

Homolytic Cleavage to Generate Selenyl Radicals (RSe•)

Homolytic cleavage of the Se-Se bond results in the formation of two selenyl radicals (RSe•). This process can be initiated by thermal or photochemical means. nih.govmdpi.com Visible light, for instance, is often sufficient to induce the homolysis of the Se-Se bond, generating selenyl radicals that can participate in a variety of subsequent reactions. nih.govmdpi.com The formation of these radical species is a key step in many synthetic transformations involving diselenides. nih.govresearchgate.net

The general equation for the homolytic cleavage is as follows:

R-Se-Se-R → 2 RSe•

For di(octan-2-yl)diselane, this would be:

(C₈H₁₇)-Se-Se-(C₈H₁₇) → 2 (C₈H₁₇)Se•

Heterolytic Cleavage to Form Electrophilic (RSe+) and Nucleophilic (RSe-) Selenium Species

Heterolytic cleavage of the Se-Se bond is an alternative cleavage pathway that results in the formation of a pair of charged species: an electrophilic selenium species (RSe⁺) and a nucleophilic selenium species (RSe⁻). researchgate.netmasterorganicchemistry.comuni-regensburg.de This type of cleavage is typically facilitated by the presence of other reagents that can stabilize the resulting ions. For example, in the presence of a Lewis acid, the Se-Se bond can be polarized, leading to the formation of an electrophilic selenium species. Conversely, in the presence of a reducing agent, the Se-Se bond can be cleaved to generate a nucleophilic selenoate anion (RSe⁻). researchgate.net

These charged selenium species are versatile reagents in organic synthesis. Electrophilic selenium reagents are used in reactions such as selenocyclization and the addition to alkenes and alkynes. rsc.org Nucleophilic selenium reagents are potent nucleophiles that can participate in substitution and addition reactions. unifi.itunime.it

| Cleavage Type | Products | Conditions |

| Homolytic | 2 x Selenyl Radicals (RSe•) | Heat, Light (e.g., visible light) nih.govmdpi.com |

| Heterolytic | Electrophilic (RSe⁺) and Nucleophilic (RSe⁻) Selenium Species | Presence of acids, bases, or redox agents researchgate.netuni-regensburg.dersc.org |

Fundamental Reaction Pathways and Proposed Mechanisms

The reactive intermediates generated from the cleavage of the Se-Se bond can engage in a variety of reaction pathways. The specific pathway followed often depends on the reaction conditions and the nature of the other reactants present.

Radical Cascade Mechanisms in Diselenane Reactivity

Selenyl radicals (RSe•) are key intermediates in radical cascade reactions. cmu.edunih.gov These cascades involve a series of sequential radical reactions that can lead to the formation of complex molecular architectures from simple starting materials. wikipedia.org A typical radical cascade initiated by a selenyl radical might involve the addition of the radical to an unsaturated bond (e.g., an alkene or alkyne), followed by an intramolecular cyclization or an intermolecular reaction with another species. nih.govmdpi.com The ability of the selenium atom to be readily eliminated or to participate in further radical transformations makes diselenides valuable reagents in this type of chemistry. researchgate.net

Cationic-Species-Initiated Reaction Pathways

Electrophilic selenium species (RSe⁺), generated from the heterolytic cleavage of diselenides, can initiate cationic reaction pathways. A common example is the selenocyclization reaction, where the electrophilic selenium species attacks a double or triple bond within the same molecule, leading to the formation of a cyclic product. rsc.org These reactions are often highly stereospecific and have been widely used in the synthesis of heterocyclic compounds. The reaction is believed to proceed through a cationic intermediate, which is then trapped by a nucleophile. rsc.org

Nucleophilic Attack and Addition Reactions

Nucleophilic selenium species, specifically selenoate anions (RSe⁻), are powerful nucleophiles that readily participate in substitution and addition reactions. researchgate.netunifi.it They can displace leaving groups in Sₙ2 reactions or add to electrophilic centers such as carbonyl groups and epoxides. unifi.itunime.it The high nucleophilicity of selenoates makes them useful for the introduction of the selenyl group into a wide range of organic molecules. researchgate.net

Redox Transformations Involving the Se-Se Moiety

The selenium-selenium (Se-Se) bond in dialkyl diselenides like this compound is a focal point of their chemical reactivity, readily undergoing both oxidation and reduction. These transformations are central to their applications in organic synthesis and catalysis.

Oxidation of dialkyl diselenides can be achieved with a variety of oxidizing agents, leading to different selenium-containing functional groups. For instance, treatment with agents like hydrogen peroxide (H₂O₂) or ozone (O₃) can initially yield seleninic acids (RSeO₂H). The oxidation process is believed to proceed through a step-wise mechanism involving the formation of intermediate species such as selenenic acids (RSeOH) and seleninic anhydrides. The precise nature of the product often depends on the reaction conditions and the stoichiometry of the oxidant.

Conversely, the reduction of the diselenide bond is a common strategy to generate highly reactive selenol (RSeH) or selenolate (RSe⁻) species. These nucleophilic selenium species are key intermediates in a multitude of organic transformations. A widely used reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄), which efficiently cleaves the Se-Se bond. The resulting selenolates can then be utilized in situ for various synthetic applications.

| Reactant | Reagent | Product(s) | Reaction Type |

| Dialkyl Diselenide (e.g., this compound) | Hydrogen Peroxide (H₂O₂) / Ozone (O₃) | Seleninic Acid (RSeO₂H) | Oxidation |

| Dialkyl Diselenide (e.g., this compound) | Sodium Borohydride (NaBH₄) | Selenolate (RSe⁻) | Reduction |

Exchange Reactions of Diselenide Bonds under Various Stimuli

The diselenide bond is not static and can participate in dynamic exchange reactions under various stimuli, including light, heat, and the presence of other chalcogens. These exchange reactions are crucial for understanding the stability and reactivity of diselenides in different chemical environments.

Diselenide-diselenide exchange can occur, leading to a scrambling of the alkyl groups. This process is often facilitated by photolytic cleavage of the Se-Se bond, generating selenyl radicals (RSe•) that can then recombine.

More synthetically relevant are the disulfide-diselenide exchange reactions. When a diselenide is mixed with a disulfide (RSSR), an equilibrium is established, forming a selenenyl sulfide (B99878) (RSSeR'). This exchange is of significant interest in the context of biological systems and dynamic covalent chemistry. The position of the equilibrium is influenced by the nature of the alkyl substituents and the redox potential of the surrounding medium.

Stereoselectivity and Chiral Induction in Reactions Involving this compound Analogues

The presence of a chiral center at the 2-position of the octyl chains in this compound introduces a stereochemical dimension to its reactivity. This chirality can influence the stereochemical outcome of reactions in which it participates.

Diastereoselective and Enantioselective Transformations

Chiral diselenides, including analogues of this compound, have been employed as precursors for chiral selenium electrophiles. The addition of these chiral electrophilic selenium species to prochiral alkenes can proceed with notable levels of diastereoselectivity and enantioselectivity.

For example, the reaction of a chiral selenenyl halide (derived from a chiral diselenide) with a prochiral alkene can lead to the formation of two diastereomeric products. The facial selectivity of the addition is dictated by the chiral environment created by the selenium reagent. The degree of stereoselectivity is dependent on factors such as the structure of the alkene, the nature of the selenium reagent, and the reaction conditions.

In some cases, these chiral selenium compounds can be used in catalytic amounts in conjunction with a stoichiometric oxidant to achieve enantioselective transformations. For instance, the asymmetric selenocyclization of unsaturated alcohols or amines can be catalyzed by chiral diselenides, affording chiral heterocyclic products with high enantiomeric excess.

| Chiral Diselenide Analogue | Substrate | Reaction Type | Stereochemical Outcome |

| (R,R)-Bis(1-phenylethyl) diselenide | Styrene | Electrophilic Addition | Moderate Diastereoselectivity |

| Chiral Camphor-derived Diselenide | 2-Propen-1-ol | Selenocyclization | High Enantioselectivity |

Influence of Remote Chiral Centers on Selenium Reactivity

The chiral centers in this compound are relatively remote from the reactive Se-Se bond. However, even these distant stereogenic centers can exert an influence on the reactivity of the selenium atoms. This phenomenon, known as remote chiral induction, can manifest in several ways.

The chiral alkyl groups can influence the conformational preferences of the diselenide, which in turn can affect the accessibility of the Se-Se bond to reagents. This can lead to differences in reaction rates or even alter the reaction pathway compared to an achiral analogue.

Furthermore, during reactions that involve the formation of intermediates where the selenium atom becomes a stereocenter (e.g., selenonium ions), the remote chiral centers can influence the stereochemical outcome at the selenium atom. This can have implications for subsequent steps in a reaction sequence. While the magnitude of this effect may be modest compared to the influence of a chiral center directly attached to the selenium atom, it is a factor that must be considered in the rational design of stereoselective reactions using chiral diselenides like this compound.

Theoretical and Computational Chemistry Studies on Dialkyl Diselenanes

Quantum Chemical Methodologies for Electronic Structure Elucidation

Quantum chemical methods are fundamental to understanding the electronic makeup of molecules. These approaches solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. nih.gov

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. nih.gov It is particularly effective for calculating ground state properties such as molecular geometries, vibrational frequencies, and reaction energies. nih.govscribd.com DFT has been successfully applied to study various aspects of dialkyl diselenides.

Recent studies have utilized DFT calculations to investigate the temperature dependence of 77Se NMR chemical shifts in dialkyl diselenides. nih.govacs.org These calculations help to understand the influence of molecular structure and dynamics on spectroscopic properties. For instance, DFT has been used to calculate the ground state energies of different conformers of diselenides, providing insights into their relative stabilities. acs.org In a study on the origins of temperature dependence in 77Se NMR shifts, DFT was employed to bolster hypotheses regarding the effects of barrier height and dipole energies. nih.gov Furthermore, DFT calculations have been instrumental in studying the reaction mechanisms involving diselenides, such as their role as oxidizing agents. d-nb.info

The table below summarizes key applications of DFT in the study of dialkyl diselenides, including the specific functionals and basis sets employed, which are crucial for the accuracy of the results.

| Application | DFT Functional | Basis Set | Key Findings |

| Temperature Dependence of 77Se NMR | Not Specified | Not Specified | Proposed that the temperature dependence is due to rotation around the Se-Se bond and sampling of twisted conformers at higher temperatures. nih.govacs.org |

| Ground State Energy Calculations | Not Specified | Not Specified | Calculated the free energy of different isomers to assess their relative stability. acs.org |

| Mechanistic Studies of Redox Processes | Not Specified | Not Specified | Explained the formation of disulfides and diselenides as a redox process involving a single-electron transfer mechanism. d-nb.info |

| Conformational Analysis | B3LYP | 6-311++G(3df,2pd) | Determined the optimized torsional angle of dimethyl diselenide to be 88.38°. nih.gov |

| NMR Coupling Constant Analysis | Not Specified | Triple ζ Slater type | Calculated one-bond Se-Se nuclear coupling constants and their dependence on the torsional angle. nih.gov |

Ab initio molecular orbital methods, such as Hartree-Fock (HF) theory, provide a foundational approach to calculating electronic structure from first principles, without empirical parameters. dtic.mil While computationally more demanding than some other methods, they offer a high degree of accuracy. dtic.mil These methods have been employed to investigate the geometric and thermodynamic parameters of selenium-containing compounds. scispace.com

For dialkyl diselenides, ab initio calculations can provide valuable information about their fundamental electronic properties. Although specific studies focusing solely on di(octan-2-yl)diselane using these methods are not prevalent in the provided search results, the principles are broadly applicable to this class of compounds. Ab initio methods are particularly useful for determining inversion barriers and understanding the effects of electron correlation. scispace.com They have also been used to investigate the vapor phase structure of related organosulfur compounds, providing a basis for understanding the conformational preferences of chalcogen-containing molecules. scispace.com

Computational Analysis of Conformational Dynamics and Stereoelectronic Effects

The three-dimensional structure of a molecule is not static; it undergoes dynamic changes through bond rotations, leading to different conformations. Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers.

For dialkyl diselenides, a key conformational feature is the dihedral angle around the Se-Se bond. researchgate.net Studies on chiral dialkyl diselenides have shown that steric effects from the alkyl groups lead to a non-uniform distribution of diastereomeric forms (P and M helicity) of the diselenide chromophore. researchgate.net DFT calculations have been used to predict the preferred helicity based on experimental circular dichroism (CD) spectra. researchgate.net

Furthermore, the temperature-dependent behavior of 77Se NMR shifts in dialkyl diselenides has been attributed to the rotation around the Se-Se bond and the sampling of different conformers at varying temperatures. nih.gov Computational studies have ruled out the rotation around the C-Se bond as a major contributor to this phenomenon in dialkyl diselenides. nih.govacs.org

Natural Bond Orbital (NBO) and Molecular Orbital (MO) Interpretations of Bonding and Interactions

Natural Bond Orbital (NBO) and Molecular Orbital (MO) analyses are powerful tools for interpreting the complex electronic interactions within a molecule in terms of familiar chemical concepts like bonds, lone pairs, and orbital interactions. researchgate.net

NBO analysis provides a picture of the localized bonding within a molecule. It has been used to study the nature of the Se-Se bond and other interactions in diselenides. researchgate.netmdpi.com For example, NBO analysis of diaroyl tellurides and their selenium isologues revealed the importance of orbital interactions between oxygen lone pairs and antibonding orbitals of the chalcogen-carbon bonds in determining their structure. mdpi.com

MO theory, on the other hand, describes the delocalized electronic structure of a molecule. The analysis of one-bond Se-Se nuclear coupling constants in diselenides has been successfully performed using MO theory. nih.govresearchgate.net These studies have shown that the magnitude of the coupling constant is highly dependent on the torsional angle of the C-Se-Se-C moiety. nih.govresearchgate.net The contributions of different molecular orbitals to the coupling mechanism can be evaluated, providing a detailed understanding of how electronic structure influences NMR parameters. nih.govresearchgate.net

Computational Mechanistic Studies for Complex Reactions

An energy profile, or reaction coordinate diagram, plots the energy of a system as it progresses from reactants to products along the reaction coordinate. libretexts.org The reaction coordinate represents the geometric changes that occur during a reaction. libretexts.org

The table below provides examples of how computational mechanistic studies have been applied to reactions involving diselenides.

| Reaction Studied | Computational Method | Key Findings |

| Oxidation of Selenols to Diselenides | Not Specified | The reaction proceeds through a single-electron transfer (SET) mechanism. d-nb.info |

| Nucleophilic Attack at Selenium | B3LYP, MP2 | The reaction proceeds via an addition-elimination mechanism with a stable hypercoordinate selenium intermediate. researchgate.net |

| Silver-Catalyzed Direct Selanylation of Indoles | DFT | The reaction likely follows a classic electrophilic aromatic substitution pathway. rsc.org |

| Photoinduced Hydroselenation of Alkenes | DFT | Blue light activates the diselenide to generate a seleno radical, leading to anti-Markovnikov addition. rsc.org |

Substituent Effects on Reactivity and Selectivity in Dialkyl Diselenides

The reactivity of dialkyl diselenides is significantly influenced by the nature of the alkyl groups attached to the selenium atoms. Both steric hindrance and electronic effects play crucial roles in determining the accessibility and susceptibility of the selenium-selenium bond to chemical transformations.

Electronic Effects:

The electronic nature of substituents can alter the electron density on the selenium atoms, thereby influencing their nucleophilicity and the ease of cleavage of the Se-Se bond. Electron-donating groups (EDGs) increase the electron density on the selenium atoms, which can enhance their reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which may facilitate nucleophilic attack on the selenium atom.

While comprehensive computational studies focusing solely on a wide range of substituted dialkyl diselenides are not extensively documented in the literature, the principles can be inferred from studies on related organoselenium compounds. For instance, in the reaction of various organic selenium compounds with hypobromous acid, it was observed that alkyl-substituted selenium compounds exhibit higher reactivity than their aryl-substituted counterparts. rsc.org This suggests that the electron-donating nature of alkyl groups enhances the nucleophilicity of the selenium atom.

In a computational study on the oxidation of diselenides, the nature of the substituent (hydrogen, alkyl, or aryl) was found to have a notable effect on the activation energy. rsc.org The general trend indicates that alkyl groups, being more electron-donating than aryl groups, can lower the activation barrier for certain oxidative reactions.

Steric Effects:

Steric hindrance is a major determinant of reactivity in dialkyl diselenides. Bulky substituents around the selenium-selenium bond can impede the approach of reactants, thereby slowing down reaction rates. This is particularly evident in reactions where a large reagent needs to interact with the selenium center.

For example, experimental studies on the synthesis of dialkyl selenides have shown that tertiary alkyl halides react poorly, largely due to steric hindrance. semanticscholar.org Computational studies can quantify these steric effects by calculating the energy barriers for the approach of a reactant to the diselenide. The increase in the activation energy for a reaction with increasing steric bulk of the alkyl substituent provides a direct measure of the steric hindrance.

In the case of this compound, the octan-2-yl group is a secondary alkyl substituent. While less sterically demanding than a tertiary group, it still presents more steric bulk than a primary alkyl chain. Computational modeling can be used to compare the reaction barriers of this compound with those of simpler dialkyl diselenides, such as dimethyl diselenide or di-n-propyl diselenide, to isolate the impact of this specific secondary alkyl structure.

The following table, based on general principles established in computational studies of organoselenium compounds, illustrates the expected qualitative effects of different alkyl substituents on the reactivity of dialkyl diselenides in a hypothetical electrophilic substitution reaction.

| Dialkyl Diselenide | Alkyl Substituent Type | Expected Electronic Effect | Expected Steric Hindrance | Predicted Relative Reactivity |

| Dimethyl diselenide | Primary | Weakly Electron-Donating | Low | High |

| Di-n-propyl diselenide | Primary | Electron-Donating | Moderate | Moderate-High |

| This compound | Secondary | Electron-Donating | Significant | Moderate |

| Di-tert-butyl diselenide | Tertiary | Strongly Electron-Donating | Very High | Low |

Selectivity:

Substituent effects also play a critical role in directing the selectivity of reactions involving dialkyl diselenides. In reactions where multiple products can be formed, the electronic and steric nature of the substituents can favor one reaction pathway over another.

For instance, in asymmetric reactions where a chiral dialkyl diselenide is used as a catalyst or reagent, the substituents are crucial for achieving high enantioselectivity. The steric bulk and the specific arrangement of groups in the chiral substituent can create a chiral pocket that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

Article on this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound concerning its applications in the fields of catalysis and materials science as outlined in the requested structure.

The search for detailed research findings on "this compound" within the specific contexts of:

Asymmetric catalysis for enantioselective bond formation

Oxidation and reduction reactions in organic synthesis

Cyclization and annulation reactions

Functionalization of unsaturated and aromatic compounds

Integration into advanced materials, specifically diselenide-linked polymers and their mechanochemical behavior

yielded no specific results. The body of scientific work extensively covers the broader class of dialkyl and diaryl diselenides , with compounds like diphenyl diselenide being prominently featured in numerous studies on catalysis and polymer science. beilstein-journals.orgresearchgate.netnih.govnih.govmdpi.com For instance, diaryl diselenides are commonly used as catalysts in various cyclization reactions. nih.gov Similarly, research into diselenide-linked polymers and their responses to mechanical stress focuses on other, specifically designed molecules, not this compound. rsc.orgnih.gov

While general methods for the synthesis of various dialkyl selenides and diselenides are documented rsc.orgmdpi.com, and the applications of the diselenide functional group are a subject of ongoing research nih.govrsc.orgrsc.org, this information is not specific to the this compound molecule. The available literature does not provide the detailed research findings, data tables, or specific examples necessary to construct an accurate and informative article on this compound according to the requested detailed outline.

Therefore, it is not possible to generate the requested article while strictly adhering to the specified compound and outline, as doing so would require speculating or misattributing findings from other related compounds.

Non Biological Applications of Dialkyl Diselenanes in Catalysis and Materials Science

Integration into Advanced Materials

Self-Healing Materials Utilizing Dynamic Diselenide Bonds

The development of self-healing materials, which can autonomously repair damage, is a burgeoning field in materials science. Dialkyl diselenides have emerged as promising components in the design of such materials due to the dynamic covalent nature of the Se-Se bond.

The key to their function lies in the relatively low bond dissociation energy of the diselenide bond (approximately 172 kJ/mol) compared to the disulfide bond (around 240 kJ/mol). chinesechemsoc.org This lower energy barrier allows for the reversible cleavage and reformation of the Se-Se bond under milder conditions, such as visible light irradiation. nih.govwiley.comxuslab.com This process, known as diselenide metathesis, involves the exchange of selenium-containing fragments, enabling the repair of cracks and scratches in a polymer matrix. jst.go.jpnih.gov

When incorporated into a polymer network, such as polyurethane, the diselenide bonds can be broken upon exposure to visible light, generating selanyl (B1231334) radicals. chinesechemsoc.org These radicals can then recombine across a damaged interface, restoring the material's integrity. nih.govwiley.comxuslab.com The healing process can be remotely triggered and controlled using a directional laser, offering a high degree of precision. nih.govxuslab.com

Research has demonstrated that polyurethane elastomers incorporating dialkyl diselenides exhibit significant self-healing capabilities. For instance, after being cut, these materials can recover a substantial percentage of their original mechanical properties, such as breaking stress and Young's modulus, after irradiation with visible light for 24 to 48 hours. wiley.com The efficiency of the healing process is directly related to the concentration of diselenide bonds within the polymer matrix; a higher content of diselenide cross-linkers leads to improved healing outcomes. wiley.com Control experiments have confirmed that both the presence of diselenide bonds and the application of visible light are essential for the healing mechanism. wiley.com

The following table summarizes the healing properties of a polyurethane material incorporating a dialkyl diselenide, demonstrating the recovery of its mechanical properties after visible light-induced self-healing.

Table 1: Mechanical Property Recovery in a Diselenide-Containing Polyurethane

| Healing Time (Visible Light) | Breaking Stress Recovery (%) |

|---|---|

| 24 hours | 45% |

| 48 hours | 72% |

Data derived from studies on polyurethane containing di-(1-hydroxyundecyl) diselenide. wiley.com

The use of dialkyl diselenides like di(octan-2-yl)diselane in self-healing materials offers a sustainable approach to extending the lifespan of polymeric products, reducing waste and the need for replacements. encyclopedia.pub

Role in DNA-Encoded Libraries (DEL) and DNA Functionalization

DNA-Encoded Libraries (DELs) have become a powerful tool in drug discovery, enabling the screening of vast numbers of compounds against biological targets. researchgate.net The technology relies on the ability to perform a wide range of chemical reactions on DNA-conjugated molecules without damaging the DNA tag. While the direct application of this compound in DEL synthesis is not yet widely documented, the unique reactivity of the diselenide bond presents opportunities for DNA functionalization and the construction of novel chemical libraries.

The incorporation of selenium and diselenide moieties into DNA conjugates is an emerging area of research. nih.govrsc.org Diselenide-containing phosphoramidites can be used as building blocks in solid-phase DNA synthesis to introduce diselenide bridges into oligonucleotides. nih.govresearchgate.net These diselenide-modified oligonucleotides can then undergo further reactions, such as ligation with peptide selenoesters, to create peptide-oligonucleotide conjugates. nih.govresearchgate.net

Furthermore, visible-light-promoted C-H selenylation reactions have been developed for DNA-conjugated indoles using diselenides, demonstrating that the Se-Se bond can be a valuable tool for late-stage functionalization in DEL synthesis. nih.gov The ability to perform these reactions under mild, open-air conditions is a significant advantage for their compatibility with DNA. nih.gov

The general strategy for incorporating diselenides into DNA involves the synthesis of a phosphoramidite (B1245037) building block containing a protected diselenide moiety. This building block can then be used in automated DNA synthesizers to be incorporated at specific sites within an oligonucleotide sequence.

While specific examples utilizing this compound are scarce, the principles established with other dialkyl and diaryl diselenides pave the way for its potential use in expanding the chemical space of DELs. The introduction of a lipophilic alkyl chain, such as the octan-2-yl group, could be used to create libraries with different physicochemical properties, potentially leading to the discovery of novel drug candidates.

Emerging Trends in Diselenane Applications within Green Chemistry

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Dialkyl diselenanes are finding increasing applications in this area, primarily as catalysts and in the development of environmentally benign synthetic methodologies.

One of the key trends is the use of dialkyl diselenides as catalysts in oxidation reactions. They have been shown to be effective catalysts for various transformations, including the Baeyer-Villiger oxidation of carbonyl compounds and the selective oxidation of alkenes. thieme-connect.com A significant advancement in this area is the development of an odorless and environmentally friendly method for the synthesis of dialkyl diselenides using sodium selenosulfate, generated in situ from selenium powder and sodium sulfite. thieme-connect.com This method avoids the use of malodorous and toxic selenol intermediates, making the production of these catalysts greener.

Another area of interest is the use of dialkyl diselenides in cross-coupling reactions. For example, an eco-friendly protocol for the cross-coupling of diaryl and dialkyl diselenides with aryl and alkyl bromides has been developed using a copper oxide nanopowder catalyst in a recyclable ionic liquid. rsc.org This method offers high efficiency and a sustainable approach to the synthesis of various organoselenium compounds.

Furthermore, the transition-metal-free, one-pot synthesis of alkynyl selenides from terminal alkynes utilizes the in situ generation of dialkyl diselenides. beilstein-journals.org This process, conducted under an oxygen atmosphere in a green solvent like polyethylene (B3416737) glycol (PEG), represents a more sustainable route to these valuable synthetic intermediates. beilstein-journals.org

The following table highlights some of the green chemistry applications of dialkyl diselenides.

Table 2: Green Chemistry Applications of Dialkyl Diselenides

| Application | Key Features | Reference |

|---|---|---|

| Catalysis | Odorless synthesis of dialkyl diselenide catalysts for oxidation reactions. | thieme-connect.com |

| Cross-Coupling Reactions | Use of CuO nanopowder catalyst and recyclable ionic liquid. | rsc.org |

| Synthesis of Alkynyl Selenides | Transition-metal-free, one-pot synthesis in a green solvent. | beilstein-journals.org |

The properties of this compound, with its long alkyl chains, make it a candidate for use in catalytic systems where solubility in organic media is crucial. The ongoing development of greener synthetic methods and catalytic applications for dialkyl diselenanes underscores their growing importance in sustainable chemistry.

Q & A

Q. What strategies ensure rigorous validation of literature data on diselenides?

- Methodological Answer : Cross-reference primary sources (e.g., ACS journals) and avoid non-peer-reviewed platforms like . Use tools like SciFinder or Reaxys to verify CAS numbers and spectral data. For conflicting reports, replicate key experiments (e.g., synthesis protocols) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.